Differential Toxicological Profile: Absence of Testicular Toxicity Compared to 1,3-Dinitrobenzene
In a controlled in vivo study, a single oral dose of 50 mg/kg 1,3-dinitrobenzene administered to sexually mature rats produced significant testis weight reductions and testicular lesions, whereas the same dose of 1,2-dinitrobenzene produced no measurable effect on the testis [1]. This stark toxicological divergence is critical for any research involving live animal models or applications where reproductive toxicity is a concern. Furthermore, 1,2-dinitrobenzene was negative for mutagenicity in the Ames test using Salmonella typhimurium strains TA98 and TA100, unlike its meta- and para-substituted counterparts which exhibit genotoxic activity [2].
| Evidence Dimension | Testicular toxicity |
|---|---|
| Target Compound Data | No effect on testis weight or histology |
| Comparator Or Baseline | 1,3-Dinitrobenzene: Significant testis weight reduction and lesions |
| Quantified Difference | Qualitative difference in toxicological outcome (effect vs. no effect) |
| Conditions | Single oral dose of 50 mg/kg in sexually mature Alpk/AP rats; assessment 5 days post-dose |
Why This Matters
This differential toxicity profile directly informs occupational safety protocols and defines the permissible scope of 1,2-dinitrobenzene in biological and environmental research, making it the mandatory isomer for studies requiring a non-testicular toxicant control or baseline.
- [1] Blackburn, D. M., et al. (1988). A comparison of the effects of the three isomers of dinitrobenzene on the testis in the rat. Toxicology and Applied Pharmacology, 92(1), 54-64. View Source
- [2] Gichner, T., et al. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research, 395(2-3), 189-200. View Source
